molecular formula C20H34O3 B165675 11-Deoxyprostaglandin E2-1-alcohol CAS No. 138898-70-1

11-Deoxyprostaglandin E2-1-alcohol

Cat. No. B165675
M. Wt: 322.5 g/mol
InChI Key: SEMCUKYPAAMRLU-MADZDOCKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Deoxyprostaglandin E2-1-alcohol is a naturally occurring prostaglandin that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is known to have a wide range of biochemical and physiological effects, and its mechanism of action has been studied in detail.

Scientific Research Applications

11-Deoxyprostaglandin E2-1-alcohol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and immune-related disorders. Additionally, 11-Deoxyprostaglandin E2-1-alcohol has been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.

Mechanism Of Action

The mechanism of action of 11-Deoxyprostaglandin E2-1-alcohol is complex and involves a variety of cellular pathways. It is known to interact with various receptors, including EP1, EP2, EP3, and EP4 receptors, which are involved in the regulation of inflammation, pain, and immune function. Additionally, 11-Deoxyprostaglandin E2-1-alcohol is known to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins.

Biochemical And Physiological Effects

The biochemical and physiological effects of 11-Deoxyprostaglandin E2-1-alcohol are diverse and depend on the specific cellular and molecular pathways involved. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 11-Deoxyprostaglandin E2-1-alcohol has been shown to have analgesic effects by modulating pain signaling pathways. It also has immunomodulatory effects, including the regulation of T cell function and the promotion of regulatory T cell differentiation.

Advantages And Limitations For Lab Experiments

One advantage of using 11-Deoxyprostaglandin E2-1-alcohol in lab experiments is its well-established mechanism of action and known biochemical and physiological effects. Additionally, it is relatively easy to synthesize and purify, making it accessible for use in a variety of experimental settings. However, one limitation of using 11-Deoxyprostaglandin E2-1-alcohol is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are many potential future directions for research on 11-Deoxyprostaglandin E2-1-alcohol. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Additionally, further research is needed to fully understand the complex cellular and molecular pathways involved in its mechanism of action. Finally, there is a need for additional studies to explore the potential use of 11-Deoxyprostaglandin E2-1-alcohol in the treatment of various inflammatory and immune-related disorders, as well as its potential as a cancer therapy.

Synthesis Methods

The synthesis of 11-Deoxyprostaglandin E2-1-alcohol involves the conversion of prostaglandin E2 to the corresponding alcohol derivative. This conversion is typically carried out using a variety of chemical reagents and solvents, including boron trifluoride etherate, methanol, and dichloromethane. The resulting alcohol derivative can then be purified using various chromatographic techniques, such as high-performance liquid chromatography (HPLC).

properties

CAS RN

138898-70-1

Product Name

11-Deoxyprostaglandin E2-1-alcohol

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(2R,3R)-2-[(Z)-7-hydroxyhept-2-enyl]-3-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one

InChI

InChI=1S/C20H34O3/c1-2-3-7-10-18(22)14-12-17-13-15-20(23)19(17)11-8-5-4-6-9-16-21/h5,8,12,14,17-19,21-22H,2-4,6-7,9-11,13,15-16H2,1H3/b8-5-,14-12+/t17-,18-,19+/m0/s1

InChI Key

SEMCUKYPAAMRLU-MADZDOCKSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCCO)O

SMILES

CCCCCC(C=CC1CCC(=O)C1CC=CCCCCO)O

Canonical SMILES

CCCCCC(C=CC1CCC(=O)C1CC=CCCCCO)O

synonyms

11-deoxy-PGE2-1-ol
11-deoxyprostaglandin E2-1-alcohol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.